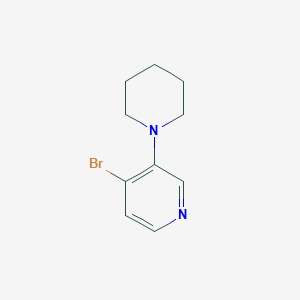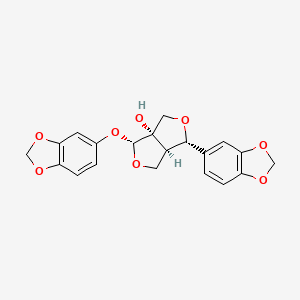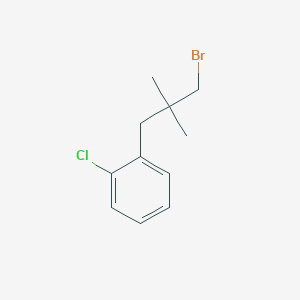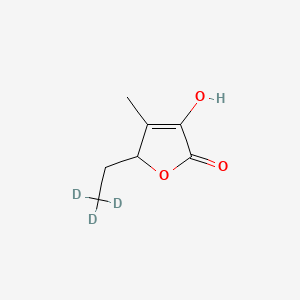
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 is a deuterated analog of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a compound known for its significant contribution to the aroma of roasted coffee and its presence in various fruits such as blackberries, raspberries, and blueberries . This compound is also referred to as ethyl fenugreek lactone or maple furanone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by acid-catalyzed cyclization . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 has diverse applications in scientific research:
Chemistry: Used as a flavoring agent and in the study of reaction mechanisms.
Biology: Investigated for its role in natural product biosynthesis and metabolic pathways.
Medicine: Explored for potential therapeutic properties and as a biomarker in various studies.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism by which 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its furanone ring can participate in various chemical reactions, modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet, caramel-like aroma.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Also contributes to flavor profiles in food products.
Uniqueness
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 is unique due to its specific structural features, such as the ethyl and methyl groups on the furanone ring, which contribute to its distinct aroma and reactivity. Its deuterated form is particularly valuable in research for tracing metabolic pathways and studying reaction mechanisms .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-2-(2,2,2-trideuterioethyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/i1D3 |
InChI Key |
IUFQZPBIRYFPFD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC1C(=C(C(=O)O1)O)C |
Canonical SMILES |
CCC1C(=C(C(=O)O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
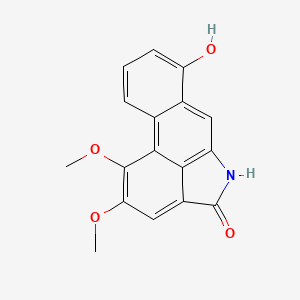

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
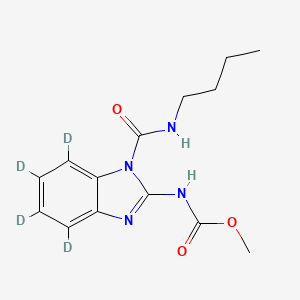
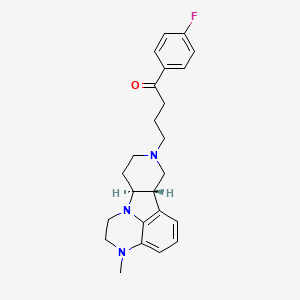
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

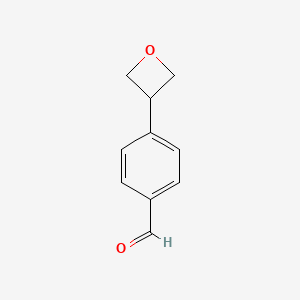
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
